Superior Electron Affinity: 2-Nitro Regioisomer Exhibits a More Positive One-Electron Reduction Potential (E₁₇) than 5-Nitro Analogs
The one-electron reduction potential (E₁₇) is a primary determinant of nitroimidazole biochemical activity. A class-level analysis of 2-nitroimidazoles against 5-nitroimidazoles shows that 2-nitroimidazoles consistently exhibit more positive E₁₇ values. For instance, 1-(2-hydroxyethyl)-2-nitroimidazole has an E₁₇ of –398 mV, whereas its 5-nitroimidazole counterpart, metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), has a significantly more negative E₁₇ of –486 mV [1]. This trend is intrinsic to the 2-nitro substitution pattern and extends to the acetic acid derivatives, meaning the target compound (a 2-nitroimidazole) is a stronger oxidant and more readily reduced than its 5-nitroimidazole regioisomer, metronidazole acetic acid.
| Evidence Dimension | One-electron reduction potential at pH 7 (E₁₇) |
|---|---|
| Target Compound Data | Not directly measured for the specific compound, but inferred to be in the –398 mV to –243 mV range based on other 2-nitroimidazoles. |
| Comparator Or Baseline | 5-nitroimidazole analog: 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) with an E₁₇ of –486 mV. Other 2-nitroimidazoles range from –243 mV to –398 mV [1]. |
| Quantified Difference | A difference of +88 mV to +243 mV (more positive) for 2-nitroimidazoles relative to a key 5-nitroimidazole comparator. |
| Conditions | Measured by pulse radiolysis in aqueous solution at pH 7 using duroquinone and 9,10-anthraquinone-2-sulphonate as redox references. |
Why This Matters
A more positive reduction potential makes this compound suitable for hypoxia-selective applications, whereas metronidazole acetic acid is not, preventing procurement errors for cancer research projects.
- [1] Clarke, E. D., Wardman, P., & Goulding, K. H. (1980). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Biochem Pharmacol, 29(19), 2689-2693. View Source
